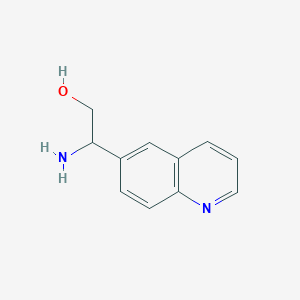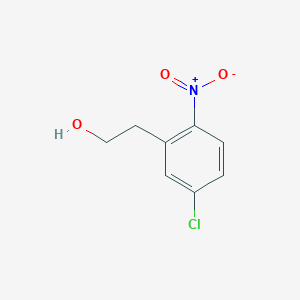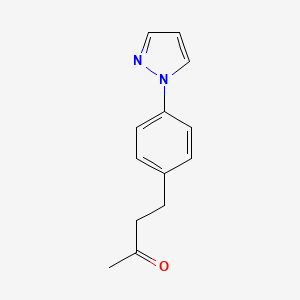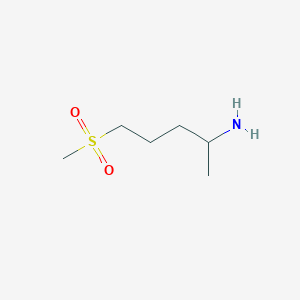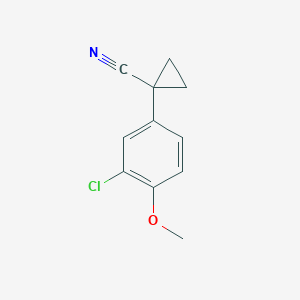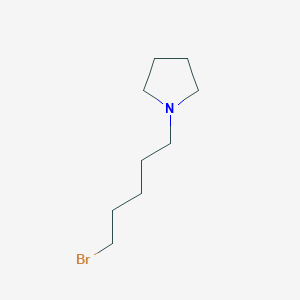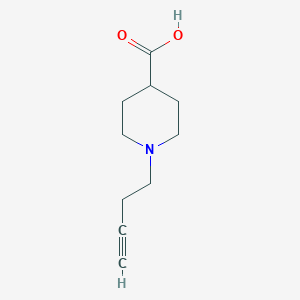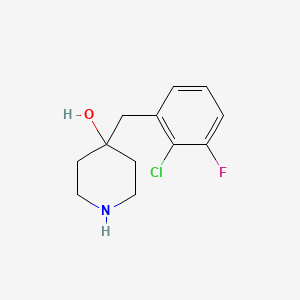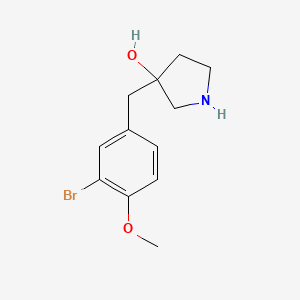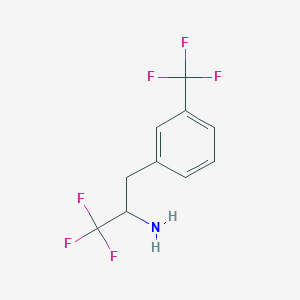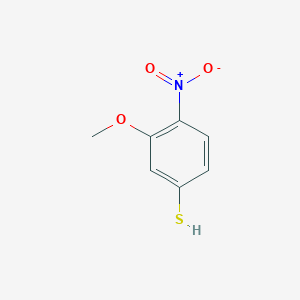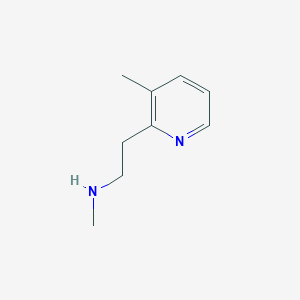
N-methyl-2-(3-methyl-2-pyridinyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[2-(3-methylpyridin-2-yl)ethyl]amine is an organic compound that belongs to the class of amines It features a pyridine ring substituted with a methyl group at the 3-position and an ethylamine chain at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl[2-(3-methylpyridin-2-yl)ethyl]amine typically involves the alkylation of 3-methylpyridine with an appropriate alkylating agent, followed by amination. One common method is the reaction of 3-methylpyridine with 2-bromoethylamine under basic conditions to yield the desired product. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of methyl[2-(3-methylpyridin-2-yl)ethyl]amine may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods allow for better control over reaction conditions and can be scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
Methyl[2-(3-methylpyridin-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxides of methyl[2-(3-methylpyridin-2-yl)ethyl]amine.
Reduction: Piperidine derivatives.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
Methyl[2-(3-methylpyridin-2-yl)ethyl]amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in coordination chemistry.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl[2-(3-methylpyridin-2-yl)ethyl]amine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with molecular targets such as proteins or nucleic acids. The exact pathways involved would depend on the biological context and the specific target of interest.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-methylpyridine: Similar structure but lacks the ethylamine chain.
3-Methylpyridine: Lacks the ethylamine substitution.
2-Methylpyridine: Different substitution pattern on the pyridine ring.
Uniqueness
Methyl[2-(3-methylpyridin-2-yl)ethyl]amine is unique due to the presence of both a methyl group and an ethylamine chain on the pyridine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C9H14N2 |
|---|---|
Molecular Weight |
150.22 g/mol |
IUPAC Name |
N-methyl-2-(3-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C9H14N2/c1-8-4-3-6-11-9(8)5-7-10-2/h3-4,6,10H,5,7H2,1-2H3 |
InChI Key |
LGTCVWYSLOZECK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)CCNC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[6-(1,2,4-Triazol-1-yl)pyridin-3-yl]methanol](/img/structure/B13606668.png)
